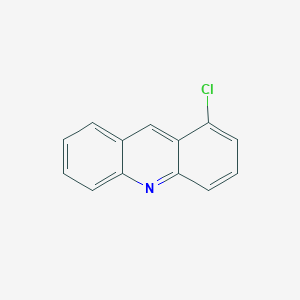

Acridine, chloro-

Description

Contextualization of Chloroacridine within Acridine (B1665455) Chemistry

Acridine is a nitrogen-containing heterocyclic organic compound with the chemical formula C₁₃H₉N. wikipedia.org Structurally, it is a planar molecule related to anthracene, with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom. wikipedia.orgslideshare.net This incorporation of nitrogen imparts mild basicity to the molecule, similar to pyridine (B92270) and quinoline (B57606). wikipedia.org

Chloroacridines are a class of compounds where one or more hydrogen atoms on the acridine ring system are substituted with a chlorine atom. The most extensively studied isomer is 9-chloroacridine (B74977), where the chlorine atom is attached to the central, meso-carbon atom (position 9). The electron density at the 9-position is low, making it susceptible to attack by nucleophiles. pharmaguideline.com This chemical characteristic is central to its utility in synthetic chemistry. The synthesis of 9-chloroacridine itself is often achieved through the cyclization of N-phenylanthranilic acid derivatives using reagents like phosphorus oxychloride (POCl₃). pharmaguideline.comrsc.orgarabjchem.org

Significance of Chloroacridine as a Core Research Scaffold

The significance of chloroacridine, particularly 9-chloroacridine, in academic research lies in its role as a versatile synthetic intermediate or "scaffold." A scaffold in chemistry refers to a core molecular structure upon which a variety of chemical groups can be attached to create a library of new compounds. The chlorine atom at the 9-position is an excellent leaving group, facilitating aromatic nucleophilic substitution (SₙAr) reactions. researchgate.net This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, phenols, and hydrazides, at this specific position. researchgate.net

This "plug-and-play" characteristic makes 9-chloroacridine an ideal starting material for generating large collections of diverse acridine derivatives. nih.gov Researchers can systematically modify the structure and then study the relationship between the chemical modifications and the resulting biological or physical properties of the new molecules. researchgate.net This approach is fundamental to fields like medicinal chemistry and materials science for discovering new lead compounds and functional materials.

Overview of Principal Academic Research Trajectories

Academic research involving chloroacridine has predominantly followed several key trajectories, driven by the diverse properties of the acridine derivatives that can be synthesized from it.

Medicinal Chemistry and Drug Discovery: A major focus of chloroacridine research is the development of new therapeutic agents. By reacting 9-chloroacridine with various amines, researchers have synthesized extensive libraries of 9-aminoacridine (B1665356) derivatives. nih.govucsf.edu These compounds are investigated for a range of biological activities.

Anticancer Agents: The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. rsc.org This has led to the development of acridine derivatives as topoisomerase inhibitors. rsc.orgresearchgate.net For instance, certain 9-chloro-1-nitroacridine (B102269) derivatives have been studied for their cytotoxicity against melanoma cells, where they may interfere with enzymes in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netmostwiedzy.pl

Antimalarial Agents: Historically, acridine derivatives have been important in the fight against malaria. Chloroacridine serves as a key building block for synthesizing analogues of established antimalarial drugs like quinacrine, with the goal of overcoming drug-resistant strains of the Plasmodium parasite. nih.govucsf.edu

Antibacterial Agents: The acridine scaffold has known antiseptic properties. wikipedia.org Research continues to explore new derivatives synthesized from chloroacridine for their potential to combat bacterial infections, which is particularly relevant due to the rise of antibiotic resistance. oup.com

Materials Science and Chemical Probes: The photophysical properties of the acridine ring system make its derivatives useful in materials science. Research in this area includes the synthesis of:

Fluorescent Probes: Acridine derivatives can exhibit fluorescence, and their interaction with biological molecules like DNA can be monitored through changes in their light-emitting properties. nih.gov

Dyes and Chromogenic Reagents: Chloroacridine has been used as a chromogenic (color-producing) reagent for the spectrophotometric determination of other chemical compounds, such as the drug dapsone. sigmaaldrich.com

Synthetic Methodology: A third research trajectory focuses on the chemistry of chloroacridine itself. This includes developing new, more efficient, and environmentally friendly methods for synthesizing both 9-chloroacridine and its subsequent derivatives. researchgate.netucsf.edu For example, novel routes using triflates of salicylic (B10762653) acid derivatives have been developed for the parallel synthesis of 9-chloroacridine libraries. nih.govucsf.edu

Interactive Data Tables

Table 1: Key Chloroacridine Derivatives and Their Research Focus

| Derivative Name | Starting Material | Research Area | Investigated Property/Mechanism |

| 9-Aminoacridine Derivatives | 9-Chloroacridine | Medicinal Chemistry | Anticancer, Antimalarial, Antibacterial nih.govucsf.edu |

| 9-Anilinoacridine Derivatives | 9-Chloroacridine | Medicinal Chemistry | Antiproliferative activity, Topoisomerase I inhibition rsc.orgarabjchem.org |

| 9-Chloro-1-nitroacridine | Acridine Derivative | Medicinal Chemistry | Cytotoxicity against melanoma, TCA cycle inhibition nih.govresearchgate.net |

| Benzimidazole Acridine Derivatives | 9-Chloroacridine | Medicinal Chemistry | Antiproliferative activity against cancer cell lines rsc.org |

| Acridine-bearing Chalcones | 9-Chloroacridine | Medicinal Chemistry | Potential antimalarial activity sigmaaldrich.com |

Table 2: Common Reagents in Chloroacridine Synthesis and Derivatization

| Reagent Name | Chemical Formula | Role in Synthesis |

| Phosphorus oxychloride | POCl₃ | Used as a dehydrating and chlorinating agent to cyclize N-phenylanthranilic acid to 9-chloroacridine. pharmaguideline.comrsc.orgarabjchem.org |

| Amines | R-NH₂ | Act as nucleophiles to displace the chlorine atom in 9-chloroacridine, forming 9-aminoacridine derivatives. researchgate.net |

| Phenols | Ar-OH | Act as nucleophiles to displace the chlorine atom in 9-chloroacridine. researchgate.net |

| N-Phenylanthranilic acid | C₁₃H₁₁NO₂ | A common precursor that is cyclized to form the acridine ring system. rsc.orgarabjchem.org |

| Triflates of salicylic acid | C₇H₅F₃O₅S | Used in newer synthetic routes to generate 9-chloroacridines. nih.govucsf.edu |

Structure

3D Structure

Properties

CAS No. |

91311-48-7 |

|---|---|

Molecular Formula |

C13H8ClN |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-chloroacridine |

InChI |

InChI=1S/C13H8ClN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |

InChI Key |

VIZLMXQJBOYAIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chloroacridine

Classical and Contemporary Synthetic Routes to Chloroacridine

The synthesis of chloroacridine typically involves multi-step processes, often starting from readily available aromatic precursors. The key challenge lies in constructing the tricyclic acridine (B1665455) core and introducing the chlorine atom at the desired position, most commonly the 9-position.

Cyclization Reactions in Chloroacridine Synthesis

Cyclization reactions are fundamental to forming the acridine ring system. A common strategy involves the cyclization of N-phenylanthranilic acid derivatives, which are themselves synthesized via Ullmann condensation or related coupling reactions. These cyclizations often employ dehydrating or chlorinating agents to facilitate the formation of the acridine core, frequently yielding acridone (B373769) or directly leading to chloroacridines. For instance, N-phenylanthranilic acid can be cyclized under acidic conditions or with specific reagents to form acridone, which can then be further functionalized. orgsyn.orgindexcopernicus.comorgsyn.orgum.edu.myresearchgate.net

Utility of Phosphorus Halides in Acridone to Chloroacridine Conversion

A highly effective and widely utilized method for introducing the chlorine atom at the 9-position involves the conversion of acridone or related oxygenated precursors using phosphorus halides. Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this transformation, often in the presence of phosphorus pentachloride (PCl₅) or alone. The reaction typically involves heating acridone with excess POCl₃, usually at temperatures ranging from 90°C to 140°C, to yield 9-chloroacridine (B74977). This method is efficient, providing good to excellent yields and is amenable to large-scale synthesis. orgsyn.orgindexcopernicus.comorgsyn.orgum.edu.myresearchgate.nettandfonline.commostwiedzy.plnih.govclockss.org

Table 1: Key Synthetic Routes to 9-Chloroacridine

| Method | Starting Material(s) | Key Reagent(s) | Typical Conditions | Product(s) | Yield (Approx.) | References |

| Acridone Chlorination | Acridone | POCl₃, PCl₅ | Heating (90-140°C), reflux | 9-Chloroacridine | High | orgsyn.orgindexcopernicus.comorgsyn.orgum.edu.myresearchgate.nettandfonline.comnih.govclockss.org |

| Cyclization of N-phenylanthranilic acid | N-phenylanthranilic acid | POCl₃, PPA (Polyphosphoric acid) | Heating (130-140°C), reflux | 9-Chloroacridine, Acridone | Good | orgsyn.orgorgsyn.orgum.edu.myresearchgate.net |

| Ullmann Condensation & Cyclization | o-chlorobenzoic acid, Aniline (B41778) | Copper catalyst, Base (e.g., K₂CO₃), POCl₃ | Ullmann: 125-140°C; Cyclization: reflux with POCl₃ | N-phenylanthranilic acid, then 9-Chloroacridine | Good | um.edu.myresearchgate.netmostwiedzy.plrsc.orgumn.eduscialert.net |

| Bernthsen Synthesis (Indirect) | Diphenylamine (B1679370), Carboxylic Acid | ZnCl₂, Carboxylic Acid | High temperature (200-270°C) | 9-Substituted Acridines | Variable | pharmaguideline.comptfarm.plnih.govtandfonline.com |

| Friedlander Synthesis (Indirect) | o-aminoaryl aldehyde/ketone, Active methylene (B1212753) compound | Acid catalyst (e.g., TFA) | Microwave irradiation, Heating | Acridines, Quinolines | Good | pharmaguideline.comptfarm.plnih.govgoogle.comnih.gov |

Ullmann Condensation-Based Approaches to Precursors

The Ullmann condensation, a copper-catalyzed coupling reaction, is instrumental in synthesizing key precursors for acridine synthesis, most notably N-phenylanthranilic acid derivatives. This reaction typically involves the coupling of an aryl halide (such as o-chlorobenzoic acid) with an aniline derivative in the presence of a copper catalyst (e.g., copper powder or copper salts) and a base, often at elevated temperatures (above 100°C) in solvents like DMF or isoamyl alcohol. The resulting N-phenylanthranilic acid can then be cyclized, often using POCl₃, to form 9-chloroacridine. um.edu.myresearchgate.netmostwiedzy.plrsc.orgumn.eduscialert.netrsc.orgconicet.gov.arsigmaaldrich.comwikipedia.org

Bernthsen and Friedlander Syntheses of Acridines

The Bernthsen acridine synthesis involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride at high temperatures to produce 9-substituted acridines. pharmaguideline.comptfarm.plnih.govtandfonline.com The Friedlander synthesis, on the other hand, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically yielding quinolines or acridines. pharmaguideline.comptfarm.plnih.govgoogle.comnih.gov While these are established methods for acridine core formation, their direct application to synthesize chloroacridines, particularly with a chlorine at the 9-position, is less direct compared to the routes involving acridone chlorination or cyclization of pre-functionalized precursors.

Derivatization Strategies via Nucleophilic Substitution of Chloroacridine

The chlorine atom at the 9-position of 9-chloroacridine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the acridine ring system and the nitrogen atom. This reactivity makes 9-chloroacridine an excellent electrophilic partner for a variety of nucleophiles.

Amine-Based Substitutions for Substituted Aminoacridines

One of the most significant transformations of 9-chloroacridine is its reaction with primary and secondary amines to form substituted 9-aminoacridines. This reaction is typically carried out by heating 9-chloroacridine with the desired amine, often in the presence of a solvent like phenol, ethanol (B145695), or DMF, and sometimes with a base. The amine acts as a nucleophile, displacing the chloride ion and forming a new C-N bond. This strategy has been extensively used to synthesize a vast library of aminoacridine derivatives, which have been investigated for various biological activities, including antimalarial and anticancer properties. orgsyn.orgindexcopernicus.comtandfonline.comscialert.netsigmaaldrich.comresearchgate.netclockss.orgucsf.edusigmaaldrich.com

Table 2: Nucleophilic Substitution of 9-Chloroacridine with Amines

| Amine Nucleophile | Product (Substituted Aminoacridine) | Reaction Conditions | Yield (Approx.) | References |

| Primary amines (e.g., 3-dimethylaminopropylamine) | 9-(3-dimethylaminopropylamino)acridine | Heating in phenol, 100-120°C | Good | orgsyn.orgclockss.org |

| Secondary amines (e.g., piperidine) | 9-Piperidinoacridine | Heating | Good | orgsyn.orgclockss.org |

| Diamines (e.g., o-phenylenediamine, p-phenylenediamine) | Benzotriazole-substituted acridines, Diaminosubstituted acridine derivatives | Reflux in methanol (B129727) or ethanol with triethylamine | Good to Excellent | indexcopernicus.comscialert.netucsf.edu |

| Various Amines | Diverse 9-aminoacridine (B1665356) derivatives | Heating in solvents like ethanol, DMF, or phenol | Variable | orgsyn.orgindexcopernicus.comtandfonline.comscialert.netsigmaaldrich.comresearchgate.netclockss.orgucsf.edusigmaaldrich.com |

Compound List

Acridine

9-Chloroacridine

Acridone

N-phenylanthranilic acid

Thioacridone

9-Phenoxyacridine

9-Aminoacridine

Substituted Aminoacridines

o-chlorobenzoic acid

Aniline

Diphenylamine

Carboxylic acids

Cyclohexanone

o-aminoaryl aldehyde/ketone

N-phenylanthranilic acid derivatives

9-chloro-3-nitroacridine (B189650)

4-(Bromomethyl)-9-chloroacridine

1-chloro-4-nitro-9(10H)-acridone

2-amino-5-chloro-benzophenones

2-amino-5-nitro-benzophenones

o-fluorobenzaldehyde

o-arylamino Schiff bases

Advanced Synthetic Approaches for Functionalized Chloroacridines

Modern synthetic techniques have been instrumental in developing more efficient and environmentally friendly methods for synthesizing functionalized chloroacridine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and improved energy efficiency. In the context of chloroacridines, microwave-assisted synthesis has been successfully applied to the SNAr reactions of 9-chloroacridine with various nucleophiles, including carbonyl hydrazides, amines, and phenolic derivatives nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This approach is characterized as facile, novel, and eco-friendly, enabling the rapid generation of diverse acridine derivatives nih.govresearchgate.netresearchgate.netrsc.org.

Similar to microwave-assisted synthesis, the application of ultrasonication (sonication) provides another efficient and green methodology for the synthesis of functionalized acridine derivatives. Ultrasonication has been employed to facilitate the SNAr reactions of 9-chloroacridine with nucleophiles such as carbonyl hydrazides, amines, and phenolic derivatives nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This technique offers a facile route to these compounds, often resulting in enhanced reaction rates and yields compared to conventional heating methods.

Table 3: Advanced Synthetic Techniques for Acridine Derivative Synthesis

| Synthetic Approach | Starting Material | Reactants/Conditions (General) | Resulting Derivative Class | Citation |

| Microwave-Assisted | 9-Chloroacridine | Carbonyl hydrazides, amines, or phenolic derivatives | Acridine Derivatives | nih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org |

| Ultrasonication-Assisted | 9-Chloroacridine | Carbonyl hydrazides, amines, or phenolic derivatives | Acridine Derivatives | nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |

Cross-coupling reactions, particularly palladium-catalyzed methods, offer sophisticated strategies for the functionalization of chloroacridines. The Sonogashira reaction, a prominent example, involves the coupling of aryl or vinyl halides (such as chloroacridines) with terminal alkynes. This transformation typically utilizes palladium catalysts, often in conjunction with a copper(I) co-catalyst, to form new carbon-carbon bonds libretexts.orgrsc.orggelest.com. The Sonogashira reaction enables the introduction of alkyne substituents onto the chloroacridine core, leading to the synthesis of highly functionalized acridine derivatives. These substituted chloroacridines can serve as valuable building blocks for further chemical modifications and the creation of complex molecular structures researchgate.netresearchgate.net.

Table 4: Sonogashira Cross-Coupling for Chloroacridine Functionalization

| Reaction Type | Substrate Type (Acridine) | Coupling Partner | Catalytic System (General) | Product Type | Citation |

| Sonogashira Reaction | Chloroacridines | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Substituted Chloroacridines | researchgate.netlibretexts.orggelest.comresearchgate.net |

List of Compounds Mentioned:

Acridine

Chloroacridine

9-Chloroacridine

Carbonyl Hydrazides

Phenolic Derivatives

Acridine Derivatives (e.g., A1–A20)

Acridine-Based Imidazolium (B1220033) Salts

Imidazoles

2,9-Dichloroacridine

3,9-Dichloro-5-methoxyacridine

6-Chloroacridines

Aryl Halides

Terminal Alkynes

Molecular Interactions and Mechanistic Studies of Chloroacridine Derivatives

DNA Intercalation Mechanisms and Consequences

The planar structure of the acridine (B1665455) ring system allows chloroacridine derivatives to intercalate between the base pairs of double-stranded DNA (dsDNA). This intercalation can disrupt DNA structure and interfere with essential cellular processes.

Biophysical techniques have been instrumental in elucidating the modes of interaction between chloroacridine derivatives and DNA. Studies employing UV-Vis absorption spectroscopy, fluorescence spectroscopy, and electrochemical methods have provided insights into binding affinities and mechanisms. The intercalation of 9-chloroacridine (B74977) (9Cl-A) into dsDNA has been confirmed through molecular docking analyses and electrochemical biosensor studies, revealing a binding constant (K) of 3.45 × 105 M-1 nih.gov. This interaction leads to structural changes in the DNA nih.gov. Other acridine derivatives have also demonstrated DNA-binding capabilities, with binding constants (Kb) ranging from 2.0 × 103 M-1 to 9.03 × 104 M-1, indicating varying affinities for the DNA double helix rsc.orgmdpi.commdpi.com. These studies often observe hypochromic effects and bathochromic shifts in UV-Vis spectra, characteristic of intercalation, which involves π-π stacking interactions between the aromatic systems of the ligand and DNA base pairs mdpi.com. Thermal denaturation studies, which measure the increase in DNA melting temperature (Tm), further support intercalation, as stabilizing interactions increase the Tm by 10–14 °C for some derivatives mdpi.com.

| Compound | Binding Mode | Binding Constant (Kb) | Reference Method | Source |

| 9-chloroacridine | Intercalation | 3.45 × 105 M-1 | Electrochemical biosensor | nih.gov |

| CL-07 | Intercalation | 4.51 × 104 M-1 | UV-Vis spectroscopy | mdpi.com |

| DL-08 | Intercalation | 1.73 × 104 M-1 | UV-Vis spectroscopy | mdpi.com |

| Derivative (30) | Intercalation | 2.0 × 103 M-1 | UV-Vis spectroscopy | rsc.org |

| 3,9-disubstituted acridines (e.g., 17a) | Intercalation | 2.81–9.03 × 104 M-1 | Absorption titration | mdpi.com |

The intercalation of chloroacridine derivatives into DNA can disrupt the normal functioning of cellular machinery involved in DNA replication and transcription. By inserting themselves between base pairs, these compounds can physically impede the progression of DNA polymerases and RNA polymerases stlawu.edu. Amsacrine (B1665488), a well-known acridine derivative, acts as a topoisomerase II poison by stabilizing the cleavable complex formed between topoisomerase II and DNA. This stabilization blocks DNA replication and transcription, leading to increased DNA damage and subsequent apoptosis researchgate.netmdpi.comacs.org. Some acridine derivatives have also been observed to disturb chromosome replication, further highlighting their impact on DNA integrity and cellular processes frontiersin.org.

Electrochemical techniques, particularly voltammetry (e.g., square wave voltammetry, differential pulse voltammetry), coupled with DNA-modified electrodes (electrochemical biosensors), offer sensitive and rapid methods for investigating DNA-drug interactions nih.govdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. These methods detect changes in the electrochemical signals of DNA bases or redox probes upon drug binding. For instance, the interaction of 9-chloroacridine with dsDNA was monitored using a dsDNA-electrochemical biosensor, which allowed for the determination of its binding constant nih.gov. Shifts in the oxidation peak potentials of DNA bases, such as deoxyadenosine, can indicate intercalation researchgate.net. The use of these electrochemical biosensors provides a powerful tool for understanding drug-DNA interactions, aiding in the design of new therapeutic agents nih.govresearchgate.net.

Enzyme Inhibition Profiles and Molecular Targets

Beyond DNA intercalation, chloroacridine derivatives exhibit significant biological activity through the inhibition of various enzymes crucial for cell cycle regulation, DNA repair, and signal transduction.

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination. Many acridine derivatives are potent inhibitors of both Topoisomerase I and Topoisomerase II rsc.orgmdpi.commdpi.comresearchgate.netmdpi.comacs.orgrhhz.netnih.govresearchgate.nettandfonline.com. These compounds can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks researchgate.netmdpi.comacs.org. For example, 9-benzylamino-6-chloro-2-methoxy-acridine derivatives have been identified as potent Topoisomerase II inhibitors researchgate.net. Novel 3,9-disubstituted acridines have demonstrated inhibition of both Topoisomerase I and IIα mdpi.com. Acridine-thiosemicarbazone derivatives have also shown significant inhibition of Topoisomerase IIα mdpi.comnih.gov. Hybridized acridine-triazole derivatives have exhibited particularly strong inhibition against Topoisomerase IIB, with one compound showing an IC50 value of 0.52 µM, surpassing that of doxorubicin (B1662922) tandfonline.com. Furthermore, amsacrine derivatives have been shown to inhibit bacterial type I topoisomerases (TopA) frontiersin.org.

| Compound | Target | IC50 Value | Notes | Source |

| 9-benzylamino-6-chloro-2-methoxy-acridine derivatives | Topoisomerase II | Not specified (potent) | DNA-binding ligands | researchgate.net |

| Compound 7c (N-((Pyridin-2-yl)methyl)acridin-9-amine) | Topoisomerase I | Not specified (good activity) | Antitumor activity | rhhz.net |

| Acridine-thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topoisomerase IIα | 100 µM (inhibition level) | Compared to amsacrine | nih.gov |

| Acridine-triazole hybrid (Compound 8) | Topoisomerase IIB | 0.52 µM | More potent than doxorubicin (0.83 µM) | tandfonline.com |

| Amsacrine derivatives | M. tuberculosis TopA | Not specified | Increased enzyme inhibition and selectivity | frontiersin.org |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acridine derivatives, including those with chloro- substitutions, have been investigated for their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for neurotransmission, as they hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can modulate cholinergic function, making them targets for therapeutic interventions, particularly in neurodegenerative diseases like Alzheimer's disease.

Research indicates that certain acridine derivatives can inhibit BChE. For instance, dihydroacridine derivatives with specific substituents have shown potent inhibition of BChE, with IC50 values in the low micromolar range. Specifically, dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e demonstrated IC50 values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively, against BChE. Another analog, 2d, also inhibited BChE with an IC50 of 6.90 ± 0.55 µM frontiersin.orgresearchgate.net. While these specific compounds are dihydroacridines or acridines with phosphoryl moieties, the broader acridine scaffold is implicated in cholinesterase inhibition. Tacrine (B349632), a tetrahydroaminoacridine, is a known potent, non-competitive inhibitor of AChE, with an IC50 of 160 ± 10 nM nih.gov. Studies involving chloroacridines themselves suggest their potential in this area, though specific quantitative data for chloroacridine derivatives on AChE and BChE inhibition are less extensively detailed in the provided literature compared to other acridine classes researchgate.netscilit.com.

Table 1: Inhibition of Butyrylcholinesterase (BChE) by Selected Acridine Derivatives

| Compound Name/Class | IC50 (µM) | Target Enzyme | Reference |

| Dihydroacridine 1d | 2.90 ± 0.23 | BChE | frontiersin.orgresearchgate.net |

| Dihydroacridine 1e | 3.22 ± 0.25 | BChE | frontiersin.orgresearchgate.net |

| Acridine analog 2d | 6.90 ± 0.55 | BChE | frontiersin.orgresearchgate.net |

Interference with Tricarboxylic Acid (TCA) Cycle Enzymes

Chloroacridine derivatives have been investigated for their potential to interfere with the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cellular respiration. Studies on specific chloroacridine compounds, such as 9-chloro-1-nitroacridine (B102269) (1a) and 9-chloro-4-methyl-1-nitroacridine (1b), suggest that they may act by inhibiting TCA cycle enzymes. Research indicates that these compounds could potentially block specific pathways within the TCA cycle, thereby impacting tumor growth nih.gov. The assessment of cellular energetic states has involved evaluating the activity of key TCA enzymes, including the pyruvate (B1213749) dehydrogenase complex, aconitase, and isocitrate dehydrogenase, to understand the mechanistic basis of their observed anticancer potency nih.gov.

Inhibition of Heme Biocrystallization in Parasitic Organisms

Acridine derivatives have demonstrated the capacity to inhibit heme biocrystallization, a critical detoxification process for parasitic organisms, particularly Plasmodium falciparum, the parasite responsible for malaria. Heme is a toxic byproduct of hemoglobin digestion by the parasite. To survive, the parasite detoxifies heme by polymerizing it into an inert crystalline form called hemozoin. Acridine derivatives, by inhibiting this heme biocrystallization, disrupt this essential detoxification mechanism, leading to parasite death researchgate.net. This mechanism is a known contributor to the antimalarial activity of certain acridine compounds.

Other Proposed Mechanistic Pathways

Beyond direct enzyme inhibition and metabolic interference, chloroacridine derivatives are implicated in several other cellular processes that contribute to their observed biological effects, particularly in the context of cancer therapy.

Modulation of Reactive Oxygen Species and Cytokine Levels

Some acridine derivatives have been shown to influence cellular redox balance by modulating reactive oxygen species (ROS) levels. For instance, one study indicated that a specific spiro-acridine derivative reduced ROS production in cancer cells researchgate.net. Furthermore, the 9-chloroacridine scaffold has been associated with the modulation of radical oxygen species and cytokine levels researchgate.net. While the precise mechanisms and the specific cytokines involved require further elucidation, this suggests a role for chloroacridines in influencing inflammatory responses and oxidative stress pathways within cellular systems.

Induction of Apoptosis in Cellular Systems

A significant mechanistic pathway proposed for the action of chloroacridine derivatives is the induction of apoptosis, or programmed cell death, in various cellular systems, particularly cancer cells. Research has shown that several acridine derivatives can trigger apoptotic cascades. For example, 11-chloro-3-methyl-3H-imidazo[4,5-a]acridine has been observed to induce apoptosis in cancer cells, characterized by condensed chromatin and cell cycle arrest in the sub-G1 phase researchgate.net. Other acridine derivatives have been reported to induce apoptosis through caspase activation pathways encyclopedia.pub or by affecting DNA integrity, which can subsequently lead to apoptosis scialert.net. The cellular response, including apoptosis, can be dependent on the specific structure of the acridine derivative and the cellular context tandfonline.commdpi.com.

Structure Activity Relationship Sar and Computational Studies of Chloroacridine Derivatives

Elucidating Structural Determinants of Biological Activity

Influence of Substituent Position and Nature (e.g., Halogen, Amino, Alkyl, Nitro)

The introduction of various substituents at different positions on the acridine (B1665455) ring system can dramatically alter the biological activity of chloroacridine derivatives.

Halogen and Alkoxy Substituents: Chlorine atoms, particularly at positions 7 and 8, when coupled with electron-donating groups, have been observed to enhance biological activity rsc.org. For instance, methoxy (B1213986) (-OCH3) substituents at the C2 position of the acridine ring have been shown to increase anticancer activity ceon.rsresearchgate.net and antibacterial activity researchgate.net. Conversely, the presence of chlorine at the 7-position in tetrahydroacridine derivatives, while contributing to activity, can sometimes lead to increased toxicity mdpi.com.

Amino and Alkyl Substituents: The nature and position of amino and alkyl groups also play a critical role. For example, the presence of a free amine group on certain acridine derivatives was found to reduce antibacterial activity compared to derivatives lacking this group scialert.net. In contrast, certain aminoacridine derivatives, particularly those with heterocyclic rings at the C9 position, have shown increased antimalarial activity ceon.rs.

Electron-Donating and Electron-Withdrawing Groups: Electron-donating groups, especially at positions 2 and 6 of the acridine core, generally enhance antiproliferative activity mdpi.com. Conversely, bulky substituents at certain positions, such as methoxy, nitro, or dimethylamino groups at an 'R' position, can lead to a significant decrease in antiproliferative activity, suggesting a steric influence mdpi.com.

Table 1: Influence of Substituents on Biological Activity of Chloroacridine Derivatives

| Substituent/Position Example | Biological Activity/Effect | Reference(s) |

| -OCH3 at C2 | Increased anticancer activity | ceon.rs, researchgate.net |

| -OCH3 at C2 | Increased antibacterial activity | researchgate.net |

| -CF3 at C3 | Potent anticancer activity | ceon.rs |

| Electron-donating at C7/C8 | Enhanced biological activity | rsc.org |

| Electron-donating at C2/C6 | Increased antiproliferative activity | mdpi.com |

| Bulky substituents at R | Decreased antiproliferative activity | mdpi.com |

| Free amine group | Reduced antibacterial activity | scialert.net |

Role of Planarity and Tricyclic Ring System in Molecular Interactions

The inherent planarity of the acridine's tricyclic ring system is a fundamental determinant of its biological activity, primarily through DNA intercalation researchgate.netmdpi.comresearchgate.netresearchgate.netijddr.in. This planar structure allows the molecule to slip between DNA base pairs, disrupting vital cellular processes such as DNA replication and transcription researchgate.net. The ability of the acridine scaffold to intercalate into DNA is crucial for its cytotoxic and anticancer effects mdpi.comijddr.in. Furthermore, the tricyclic framework provides a rigid scaffold that can present substituents in specific orientations for optimal interaction with biological targets, such as enzymes or DNA grooves unibs.it.

Effect of Ring Saturation on Activity (e.g., Tetrahydroacridines)

Modifications to the acridine ring system, such as partial saturation to form tetrahydroacridines, can influence biological activity and pharmacokinetic properties. Tetrahydroacridine derivatives have been investigated for a range of activities, including antimicrobial, anticancer, and neuroprotective effects ontosight.ai. While these saturated analogues can retain or modify the biological profile of their aromatic counterparts, studies have also indicated that some tetrahydroacridines may exhibit significant toxicity mdpi.comnih.gov. Nevertheless, the structural information derived from these compounds remains valuable for designing new therapeutic agents, sometimes by combining them with other scaffolds mdpi.comnih.gov. For instance, 9-amino-1,2,3,4-tetrahydroacridine derivatives have been explored as acetylcholinesterase inhibitors, where SAR analysis highlighted the importance of substituents at positions 6 and 7 acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are indispensable tools for correlating the structural features of molecules with their observed biological activities, enabling the prediction of activity for novel compounds and guiding synthetic efforts.

Descriptor-Based QSAR: QSAR studies on acridine derivatives have employed various molecular descriptors, including electronic properties (e.g., atomic net charge, dipole moment, ELUMO, EHOMO), lipophilicity (Log P), and polarizability, to build predictive models for antitumor activity kemdikbud.go.id. For example, quantitative SAR analysis of 9-anilinoacridines has linked substituent electronic effects to drug-target binding site interactions researchgate.net.

3D-QSAR and CoMFA/CoMSIA: Advanced QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide three-dimensional insights into structure-activity relationships. These methods have been applied to acridine derivatives to identify favorable regions for substitution based on steric, electronic, and hydrophobic properties ijpsonline.com. For instance, QSAR models for acetylcholinesterase inhibitors related to tacrine (B349632) (a tetrahydroacridine) identified detrimental steric effects of substituents at position 7 and favorable electron-attracting effects at positions 6 and 7 acs.org. Similarly, 3D-QSAR models for tetrahydroquinoline derivatives have yielded good statistical and predictive properties, guiding the design of new inhibitors mdpi.com.

Machine Learning in QSAR: Modern QSAR approaches increasingly integrate machine learning (ML) techniques, such as k-nearest neighbors (KNN), decision trees, and gradient boosting, to develop robust predictive models for various biological targets nih.gov.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the binding modes of molecules with their biological targets and to assess the stability of these interactions.

Molecular Docking: Docking studies have been employed to understand how chloroacridine derivatives interact with targets like DNA and enzymes. For example, molecular docking analysis has supported the proposed intercalation of 9-chloroacridine (B74977) into double-stranded DNA (dsDNA) nih.gov. In studies of acridine derivatives as anticancer and antimicrobial agents, molecular docking was used to predict their binding modes against targets such as penicillin-binding protein and topoisomerases nih.govijpsjournal.comresearchgate.net. Docking studies also revealed significant binding affinities through hydrophobic and hydrogen bond interactions with targets like p-glycoprotein nih.gov.

Molecular Dynamics: Molecular dynamics simulations are used to provide a dynamic view of molecular interactions, assessing the stability of ligand-protein complexes over time. Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and Solvent Accessible Surface Area (SASA) are common. MD simulations have validated the stability of promising acridine derivatives identified through docking studies nih.govijpsjournal.com. These simulations, often coupled with binding free energy calculations (e.g., MM/PBSA), offer deeper insights into the molecular mechanisms underlying drug action mdpi.com.

Density Functional Theory (DFT) Applications in Chloroacridine Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. Its application to chloroacridine derivatives helps in understanding their fundamental chemical behavior.

Electronic Structure and Properties: DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G*), are used to optimize molecular geometries and predict electronic properties such as frontier molecular orbitals (HOMO/LUMO), charge distribution, and vibrational spectra researchgate.netontosight.ainih.govorientjchem.org. These calculations can reveal insights into electron density distribution, potential reactive sites, and tautomeric preferences, which are critical for understanding molecular interactions and reactivity nih.govorientjchem.org.

Reaction Mechanisms and Stability: DFT can elucidate reaction pathways and the stability of different molecular configurations or tautomers. For instance, studies have used DFT to analyze the tautomeric stability of chlorinated adenine (B156593) derivatives nih.gov and the basicity of acridine-4-carboxamides researchgate.net. In broader contexts, DFT is recognized for its ability to shed light on molecular properties, interactions, reaction pathways, transition states, and reactivity mechanisms relevant to drug development, including histone deacetylase inhibitors (HDACis) nih.gov. The accuracy of DFT methods in reproducing experimental spectroscopic data, such as IR spectra, further validates their utility in characterizing synthesized compounds researchgate.netorientjchem.org.

List of Mentioned Compound Classes/Derivatives:

Acridine

Chloroacridine

Chloroacridine derivatives

9-chloroacridine

N-alkylaminoacridine derivatives

Arylacridinyl sulfones

9-aminoacridine (B1665356) derivatives

Acridinyl derivatives

Tetrahydroacridines

7-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine

1,2,3,4-tetrahydroacridine (B1593851) derivatives

9-Alkylamino-1,2,3,4-tetrahydroacridines

9-anilinoacridines

Quinoacridinium derivatives

9-amino-1,2,3,4-tetrahydroacridine derivatives

Acridone (B373769) derivatives

Bis(9-acridinyl) ketone derivatives

Benzotriazole substituted acridine derivatives

Oxazine substituted 9-anilino acridine derivatives

Chalcone derivatives of 9-anilino acridine

Tetrahydroquinoline derivatives

Acridone analogues

Dibenzo[a,c]acridines

Tribenzo[a,c,h]acridine

Pyridoacridine scaffold

Dibenzo[a,c]acridines

N10-substituted 2-fluoro-7-methyl and 2,7-dimethyl Bis-Acridone derivatives

Acridine-carboxamides

Acronycine

Acronycine epoxide

Benzoacridines

Benzophenanthridines

Benzo[c]acronycine

Benzo[a]acronycine

2-methoxy-9-chloroacridine

2-methyl-9-chloroacridine

9-(Benzotriazole-1-yl)-2-methyl acridine

9-substituted acridine derivatives

Acridine-4-carboxamides

HDAC inhibitors

S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate (SBCDTC)

Quinoline (B57606) derivatives

2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives

Quinoacridinium derivatives

Acridine-based drugs

Acridone-based drugs

Acridine dyes

Acridine pigments

Acridine-based medicines

Acridine/acridone analogues

Acridine/acridone-based compounds

Acridone alkaloid derivatives

Acridone compounds

Acridine derivatives with thiourea (B124793) substituents at C9

9-oxoacridines

Acridine-9-carboxylic acid

5-nitrofurantoin

Acridine derivatives with a quinoline moiety

N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine

Acridine-thiosemicarbazone derivatives

DL-01, DL-08, CL-07

Compounds 1, 2, 4, 5, 12, 16, 17, 22, 26, 28, 30, 34, 36, 38, 39, 40, 42, 45, 46, 48, 49, 50, 51, 59, 61, 80a–e, 82a–e, 120a–h, 121a–d, 122a–d, 123a–d, 136a–p

A1–A20

BFM, BPL, BPR, BBT

D1, D4, Z17

12, 18x

Research Applications of Chloroacridine Derivatives in Biological Systems in Vitro

Antimicrobial Research

Acridine (B1665455) derivatives, including those containing a chlorine atom, have demonstrated notable activity against a range of microorganisms. This section details their efficacy as antibacterial and antifungal agents, with a particular focus on their potential against drug-resistant strains.

Antibacterial Efficacy

Chloroacridine derivatives have shown promise in combating bacterial infections. Studies have reported their activity against both Gram-positive and Gram-negative bacteria. For instance, 2-chloroacridine (B12934903) itself exhibits antimicrobial properties ontosight.ai. Research into synthesized 9-chloroacridine (B74977) derivatives has indicated significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, although in some instances, this activity was found to be less potent than standard antibiotics like ampicillin (B1664943) at the tested concentrations scialert.net.

More specifically, certain 9-aminoacridine-α-aminophosphonate hybrids have demonstrated remarkable efficacy. Hybrid 6c, for example, showed potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL growingscience.com. Acridine derivatives synthesized via nucleophilic aromatic substitution of 9-chloroacridine have also been evaluated, with B. subtilis and S. aureus showing high susceptibility, exhibiting MIC values of 0.0312 mg/mL and 0.0625 mg/mL, respectively, while E. coli had an MIC of 0.125 mg/mL researchgate.net. Furthermore, cyclam derivatives incorporating a chloro-phenyl group have displayed MIC values of 7.7 μg/mL against S. aureus and 5.6 μg/mL against E. coli ulisboa.pt. Acridine derivatives conjugated with gold nanoparticles (AuNPs) have also shown enhanced antibacterial efficacy compared to their bare drug counterparts, with 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9AA-HCl) and acridine orange (AO) demonstrating activity against Gram-positive and Gram-negative bacteria, respectively nih.gov.

Table 1: Antibacterial Efficacy of Chloroacridine Derivatives (In Vitro)

| Chloroacridine Derivative | Bacterial Species | MIC Value (µg/mL or mg/mL) | Notes | Reference |

| 2-Chloroacridine | S. aureus | Not specified | Exhibits antimicrobial properties | ontosight.ai |

| 2-Chloroacridine | E. coli | Not specified | Exhibits antimicrobial properties | ontosight.ai |

| 9-chloroacridine derivatives | S. aureus | Less than ampicillin | Significant activity | scialert.net |

| 9-chloroacridine derivatives | B. subtilis | Less than ampicillin | Significant activity | scialert.net |

| 9-chloroacridine derivatives | E. coli | Less than ampicillin | Significant activity | scialert.net |

| 9-aminoacridine-α-aminophosphonate hybrids (e.g., 6c) | MRSA | 0.078 mg/mL | Best activity among tested hybrids | growingscience.com |

| Acridine derivatives (SNAr of 9-chloroacridine) | B. subtilis | 0.0312 mg/mL | Most susceptible | researchgate.net |

| Acridine derivatives (SNAr of 9-chloroacridine) | S. aureus | 0.0625 mg/mL | Most susceptible | researchgate.net |

| Acridine derivatives (SNAr of 9-chloroacridine) | E. coli | 0.125 mg/mL | researchgate.net | |

| Cyclam derivative ([H4{H2(4-CF3PhCH2)2Cyclam}]Cl4) | S. aureus | 7.7 μg/mL | ulisboa.pt | |

| Cyclam derivative ([H4{H2(4-CF3PhCH2)2Cyclam}]Cl4) | E. coli | 5.6 μg/mL | ulisboa.pt | |

| 9AA-HCl conjugated AuNPs | Gram-positive bacteria | Better efficacy than bare drug | nih.gov | |

| Acridine orange conjugated AuNPs | Gram-negative bacteria | Better efficacy than bare drug | nih.gov |

Antifungal Activity

Beyond antibacterial effects, chloroacridine derivatives have also demonstrated antifungal properties. 2-Chloroacridine has been identified as exhibiting antifungal activity ontosight.ai. Furthermore, synthesized 1,8-dioxoacridine derivatives have shown moderate antifungal activity against Candida albicans and Candida glabrata rsc.org. Acridone (B373769) derivatives, a related class of compounds, are also known to possess antifungal activities ijddr.in.

Development of Agents Against Drug-Resistant Microorganisms

The rise of antibiotic resistance has spurred research into novel compounds, including chloroacridine derivatives, for combating resistant bacterial strains. The structural features of aminoacridines suggest potential utility in topical photodisinfection against drug-resistant organisms like MRSA oup.com. Studies have reported the synthesis and evaluation of acridine and acridone-based compounds exhibiting activity against MRSA strains umn.edu. Specifically, 9-aminoacridine-α-aminophosphonate hybrids have shown significant activity against MRSA, with hybrid 6c exhibiting a low MIC value of 0.078 mg/mL growingscience.com. New derivatives of tacrine (B349632) or cyclopentaquinoline linked to other moieties have also displayed potent activity against methicillin-resistant staphylococci, with certain compounds showing MBCs in the range of 4.87 to 19.5 µg/mL against MRSA researchgate.net. Additionally, encapsulated peptide nanoparticles have demonstrated improved activity against MRSA, with decreased MIC50 values compared to free peptides mdpi.com. Bacteriocins produced by Bacillus subtilis have also shown broad-spectrum activity, including against MRSA ijmrhs.com.

Antimalarial Research

Chloroacridine derivatives have a long history in antimalarial research, stemming from early drugs like quinacrine. Renewed interest has emerged due to the widespread resistance to existing antimalarials, particularly chloroquine (B1663885) (CQ).

Efficacy against Plasmodium falciparum Strains (Chloroquine-Susceptible and -Resistant)

Several chloroacridine derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum, including strains resistant to chloroquine. Libraries of 9-aminoacridine derivatives, synthesized using new routes to 9-chloroacridines, have been screened against CQ-resistant P. falciparum models, with some compounds achieving IC50 values in the low nanomolar range nih.gov. Studies have indicated that certain 9-aminoacridine derivatives exhibit significant antimalarial activity against CQ-resistant strains, with IC50 values as low as ≤ 0.2 μM, and some compounds even demonstrated superior activity compared to chloroquine against resistant strains openmedicinalchemistryjournal.com.

Specifically, 1'-NH-alkyl substituted 9-anilinoacridines have shown promising in vitro activity against chloroquine-resistant P. falciparum isolates, with compound 13 (3,6-LDiamino-1'-amino-9-anilinoacridine) being particularly effective with an IC50 of 25 nM and showing low cytotoxicity psu.edu. Chalcone derivatives incorporating an acridine moiety have also been tested against P. falciparum NF-54, with several compounds showing significant inhibition at concentrations as low as 2 μg/mL and some analogs exhibiting better IC50 values than chloroquine researchgate.net. Derivatives such as SAM13-2HCl have demonstrated improved in vitro efficacy against P. falciparum strains compared to related compounds parahostdis.org. The widespread use of chloroquine has led to selective pressure, resulting in the prevalence of chloroquine-resistant genotypes, highlighting the need for alternative antimalarial agents nih.gov.

Anticancer Research

Acridine derivatives have long been recognized for their potent anticancer properties, attributed to mechanisms such as DNA intercalation, topoisomerase inhibition, and induction of apoptosis. The introduction of chlorine atoms can modulate these activities, influencing potency and selectivity.

Cytotoxicity against Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of acridine derivatives, including chlorinated variants, against a panel of human cancer cell lines. These compounds have shown varying degrees of efficacy depending on the specific derivative and the cancer cell line tested.

Leukemia and Hepatoma: Several acridine derivatives have demonstrated good cytotoxicity against K562 (leukemia) and HepG-2 (hepatoma) cell lines researchgate.netrsc.orgijpsr.com. For instance, certain acridinyl ligands exhibited significant growth inhibition, with some compounds showing low micromolar activity ijpsr.comtandfonline.com. Derivatives CL-07, DL-01, and DL-08 were specifically evaluated for their cytotoxic profile against K-562 cells mdpi.com.

Lung and Breast Cancer: Derivatives synthesized from 9-chloroacridine precursors have been tested against A-549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Some derivatives displayed potent activity against A549 cells, with IC50 values in the sub-micromolar range rsc.org. Studies on MCF-7 cells have reported varying IC50 values for different acridine derivatives, with some compounds showing activity in the low micromolar range rsc.orgmdpi.comresearchgate.net. For example, compound 8b demonstrated an IC50 of 8.83 µM against MCF-7 cells researchgate.net.

Colorectal Cancer: A novel acridine derivative, LS-170, exhibited significant cytotoxicity against HCT-116 colorectal carcinoma cells with an IC50 of 1.15 µM researchgate.net. Other studies have reported compounds with high cytotoxicity (IC50 < 5 µM) against HCT-116 cells mdpi.com. Compound 8b also showed potent activity against HCT-116 cells with an IC50 of 9.39 µM researchgate.net.

Melanoma: Chloroacridines have been shown to affect melanoma cells, with particular sensitivity observed in amelanotic melanoma. These cells underwent apoptosis and other forms of death in response to chloroacridines nih.gov.

Other Cell Lines: Acridinyl ligands have demonstrated broad-spectrum cytotoxicity, inhibiting cell growth in various cancer cell panels, including ovarian (IGROV1) and prostate (DU-145) cancer cell lines tandfonline.com. Certain derivatives have also shown potent cytotoxicity against human lymphoblastic leukemia cells (CCRF-CEM) with IC50 values in the nanomolar range clockss.org.

Table 1: Cytotoxicity of Acridine Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (µM) / Activity | Reference |

| Acridinyl ligands (8–10) | MCF-7 | Up to 97.5% inhibition | tandfonline.com |

| Acridinyl ligand 8 | HCT-116 | 84.8% inhibition | tandfonline.com |

| Acridinyl ligands (8–10) | K-562 | 61.3–67.0% inhibition | tandfonline.com |

| Derivatives (153a–d) | A549 | 0.1–0.5 | rsc.org |

| Derivatives (215k) | MCF-7 | 6.07 | rsc.org |

| Derivatives (215l) | MCF-7 | 7.12 | rsc.org |

| Compound 7r | K562, HepG-2 | Low µM activity | ijpsr.com |

| Compound 1b | Melanoma | Highest potency | nih.gov |

| Compounds 1–4, 10, 8, 12, 20, 21, 28 | HCT-116 | < 5 µM | mdpi.com |

| Compound 20 | MCF-7 | 14.3 ± 2.9 | mdpi.com |

| Compound 6c | MCF-7 | 13.2 ± 3.5 | mdpi.com |

| Compound 8b | HCT-116 | 9.39 | researchgate.net |

| Compound 8b | MCF-7 | 8.83 | researchgate.net |

| LS-170 | HCT-116 | 1.15 | researchgate.net |

| AMTAC-19 | HCT-116 | 10.35 ± 1.66 | researchgate.net |

| DL-08 | B16-F10 | 14.79 | mdpi.com |

| Compound 17 | CCRF-CEM | 0.002–0.7 | clockss.org |

| Compound 30 | H1299 | 0.03 | clockss.org |

Inhibition of Cancer Cell Proliferation

Beyond direct cytotoxicity, acridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. Anti-proliferative assays have confirmed the activity of these compounds in reducing cancer cell growth researchgate.netresearchgate.net. Certain acridinyl ligands have demonstrated the ability to induce cell-cycle arrest at the G2/M phase and promote apoptosis in cancer cells tandfonline.com. Furthermore, studies have indicated that some derivatives can influence cell cycle progression and induce apoptosis in cell lines like HCT-116 researchgate.netmdpi.com.

Development of Multi-Targeting Chemotherapeutic Agents

The development of multi-targeting agents is a key strategy in modern cancer therapy to overcome drug resistance and improve efficacy. Acridine derivatives are well-suited for this approach, as they can be designed to interact with multiple cellular targets simultaneously. Acridine scaffolds have been explored as inhibitors of kinases such as Src and MEK, which are crucial in cancer signaling pathways researchgate.net. Some derivatives have been developed as dual inhibitors of enzymes like phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), suggesting a multi-pronged attack on cancer cells mdpi.com. Additionally, acridine derivatives are recognized for their roles as DNA-targeting agents, telomerase inhibitors, and protein kinase inhibitors, further underscoring their potential as multi-targeting chemotherapeutic agents researchgate.netclockss.org.

Applications in Neurodegenerative Disease Research

Acridine derivatives have also garnered attention for their potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD), by targeting key pathological pathways.

Anti-Amyloid Aggregation Studies

Amyloid aggregation, the abnormal self-assembly of proteins, is a hallmark of several neurodegenerative disorders. Acridine derivatives have been investigated for their ability to inhibit this process. Studies have identified planar acridine derivatives with significant anti-amyloid activity, demonstrating their potential in treating amyloid-related diseases nih.gov. Specific dihydroacridine derivatives, such as 1d and 1e, have shown notable inhibitory effects on the self-aggregation of β-amyloid (Aβ42) peptide, a critical factor in Alzheimer's disease pathology researchgate.netnih.govnih.gov. These compounds interfere with the formation of neurotoxic amyloid aggregates nih.govmdpi.com.

Table 2: Acridine Derivatives and Anti-Amyloid Aggregation Activity

| Compound/Derivative | Target/Activity | Observation | Reference |

| Acridine derivatives | Lysozyme aggregation | Intensive anti-amyloid activity (µM range) | nih.gov |

| Dihydroacridines 1d, 1e | Aβ42 self-aggregation | Most active (58.9% ± 4.7% and 46.9% ± 4.2%) | researchgate.net |

| Dihydroacridines 1d, 1e | Aβ42 self-aggregation | Most active | nih.gov |

| Dihydroacridines 1d, 1e | Aβ42 self-aggregation | Most active | nih.gov |

| Tacrine congeners | Amyloid aggregation | Inhibitory potential | nih.gov |

| Acridine derivatives | Aβ aggregation | Potential to inhibit | mdpi.com |

Exploration of Relevance to Alzheimer's Disease Pathways

Alzheimer's disease is characterized by complex pathological processes, including the accumulation of amyloid-beta plaques and neurofibrillary tangles, as well as cholinergic deficit. Acridine derivatives, including tacrine (an acridine derivative), have been studied for their therapeutic potential in AD rsc.orgnih.gov. Beyond anti-amyloid aggregation, some acridine derivatives exhibit cholinesterase inhibitory activity, which can help restore acetylcholine (B1216132) levels in the brain, a strategy used in AD treatment rsc.orgnih.gov. Furthermore, compounds like dihydroacridine derivatives 1d and 1e have shown promising combined activities, including inhibition of butyrylcholinesterase (BChE) and antioxidant properties, making them lead candidates for further investigation as anti-AD preparations researchgate.netnih.govnih.gov. The management of Alzheimer's disease is an area where acridine derivatives are being explored for their multifaceted therapeutic potential researchgate.net.

Applications as Fluorescent Probes and Imaging Agents

The inherent photophysical properties of acridine derivatives, including their fluorescence, make them valuable tools for visualization and analysis in biological systems. Chloroacridine derivatives, in particular, have demonstrated utility in staining cellular components and tracking dynamic biological processes.

Biological Staining and Cell Labeling

Chloroacridine derivatives exhibit fluorescence, enabling them to be used for labeling cells and cellular structures. Their ability to interact with biomolecules, such as DNA and cell membranes, allows for specific or general cellular staining. For instance, derivatives synthesized from 9-chloroacridines have shown reasonable fluorescent behavior, suggesting potential for visualizing the distribution of active drugs within tissues rsc.org. While specific chloroacridine compounds for direct cell membrane staining are less detailed in the provided literature, the broader class of acridine derivatives, like lipophilic carbocyanine and aminostyryl dyes, are established for membrane labeling thermofisher.com. The fluorescence properties of these compounds allow them to be incorporated into various labeling strategies, aiding in the identification and study of cellular components bioacts.com.

Tracking Biological Processes within Cells

The fluorescent nature of certain chloroacridine derivatives allows them to serve as reporters for dynamic biological processes occurring within cells. Their ability to interact with cellular targets means that changes in their fluorescence intensity or spectral properties can correlate with specific cellular events or states. Research has indicated that chloroacridine derivatives have been explored for tracking biological processes within cells . While specific examples of tracked processes are not detailed, the general principle involves using the derivative's fluorescence as an indicator of cellular activity or changes in its microenvironment.

Potential in Diagnostic Assays

The interaction of chloroacridine derivatives with biological targets, particularly DNA, and their cytotoxic properties against cancer cells suggest potential applications in diagnostic assays. Their ability to bind DNA and inhibit key enzymes involved in cell proliferation could be leveraged to detect specific cellular conditions or monitor treatment efficacy. For example, studies on acridine-based imidazolium (B1220033) salts derived from 9-chloroacridines revealed promising anticancer activity, with some compounds showing specificity for certain cancer types rsc.org. This specificity could be exploited in assays designed to identify or quantify these cancer types. Furthermore, the fluorescent properties of some derivatives could be harnessed in high-throughput screening assays for drug discovery or diagnostic purposes rsc.org.

Role as Molecular Biology Tools

Beyond their role as imaging agents, chloroacridine derivatives function as critical tools in molecular biology, particularly in the study of DNA structure, function, and interactions with other molecules.

Probes for DNA Structure and Function Studies

A significant application of chloroacridine derivatives lies in their capacity to probe DNA structure and function. These compounds are well-known DNA intercalators, meaning they insert themselves between the base pairs of the DNA double helix rsc.orgmdpi.comresearchgate.netrsc.orgmdpi.comresearchgate.netonua.edu.uaceon.rs. This intercalation disrupts the normal DNA structure and function, often leading to the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases mdpi.comresearchgate.netmdpi.comonua.edu.uaceon.rs.

Specific chloroacridine derivatives have been synthesized and studied for their DNA-binding properties. For instance, derivatives like CL-07 have demonstrated higher affinity for DNA compared to others, as indicated by spectroscopic studies mdpi.com. The planar acridine skeleton facilitates intercalation, and the presence of substituents can modulate binding affinity and specificity towards different DNA sequences or structures, including GC-rich regions and quadruplexes mdpi.comresearchgate.netnih.gov. These interactions allow researchers to study DNA dynamics, detect DNA damage, and understand the mechanisms by which DNA-targeting agents exert their effects. For example, acridine-4-carboxamide derivatives have been shown to improve the thermal stability of short DNA duplexes, aiding in the discrimination of point mutations nih.gov.

Table 1: Chloroacridine Derivatives in DNA Interaction Studies

| Compound/Derivative Class | DNA Interaction Mode | Studied DNA Feature/Process | Key Finding | Reference(s) |

| 2,9-Dichloroacridine | Intercalation | DNA structure, enzyme inhibition (e.g., topoisomerases) | Disrupts DNA function, inhibits topoisomerases, leading to apoptosis in cancer cells. | |

| 6-chloro-2-methoxyacridin derivatives (e.g., CL-07) | Intercalation | DNA binding affinity | CL-07 showed higher affinity for DNA. | mdpi.com |

| Acridine-4-carboxamides | Intercalation | Thermal stabilization of DNA duplexes | Improved melting temperature (Tm) of DNA duplexes, aiding mismatch discrimination. | nih.gov |

| 9-Chloroacridine derivatives | Intercalation | DNA binding, topoisomerase inhibition | Core structure for therapeutics, intercalates DNA, causes antitumor activity. | rsc.orgresearchgate.netceon.rs |

| Acridine-thiosemicarbazone derivatives | Intercalation | DNA binding, topoisomerase IIα inhibition | Compounds like DL-08 showed potent cytotoxicity and DNA binding. | mdpi.com |

Investigations of Drug-Nucleic Acid Interactions

The well-defined interaction mechanisms of chloroacridine derivatives with DNA make them valuable probes for investigating how other drugs or molecules interact with nucleic acids. By studying how the presence of a chloroacridine derivative affects the binding or activity of another compound with DNA, researchers can elucidate complex drug-nucleic acid interactions. For instance, understanding the intercalation of acridines into DNA helps in designing other molecules that may target DNA or DNA-associated enzymes. The drug/DNA binding of 9-anilinoacridines, a class related to chloroacridines, has been identified as a critical factor in their cytotoxicity onua.edu.ua. Studies involving chloroacridine derivatives contribute to a broader understanding of pharmacophores that target DNA, informing the development of new therapeutic agents.

Analytical and Spectroscopic Characterization in Chloroacridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopyspectrabase.comchemicalbook.comnih.govresearchgate.netresearchgate.netchemguide.co.ukpressbooks.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of chloroacridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of 9-chloroacridine (B74977), the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the chlorine atom and any other substituents on the acridine (B1665455) core. For instance, protons on the carbon atoms adjacent to the nitrogen are often the most deshielded.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the acridine ring are sensitive to the electronic effects of the substituents. The carbon atom bearing the chlorine atom (C-9) typically shows a characteristic chemical shift. The signals for the quaternary carbons, particularly those at the ring junctions and the one bonded to the nitrogen atom, are also diagnostic.

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons. The exact shifts and coupling constants depend on the substitution pattern. |

| ¹³C | 110 - 160 | Aromatic carbons. The C-9 carbon attached to chlorine has a distinct chemical shift. |

This table provides a general overview of the expected NMR chemical shift ranges for 9-chloroacridine. Specific values can vary depending on the solvent and the presence of other substituents.

Infrared (IR) Spectroscopyresearchgate.netresearchgate.netvscht.czscribd.comlibretexts.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in chloroacridine derivatives. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds.

The characteristic absorption bands in the IR spectrum of 9-chloroacridine and its derivatives include:

C-H stretching vibrations of the aromatic rings, which are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the acridine ring system, which give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern on the aromatic rings.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| C-Cl Stretch | < 800 |

This table summarizes the key IR absorption bands for 9-chloroacridine.

Ultraviolet-Visible (UV-Vis) Spectroscopybeilstein-journals.orgresearchgate.netijcce.ac.irresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions in chloroacridine derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The UV-Vis spectra of chloroacridines typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the acridine ring and the nature of the solvent. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax values. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is also observed for some chloroacridine derivatives.

UV-Vis spectroscopy is also a powerful tool for studying the interactions of chloroacridine derivatives with biological macromolecules, such as DNA. Intercalation of the planar acridine ring between the base pairs of DNA can lead to significant changes in the UV-Vis spectrum, including hypochromism (a decrease in molar absorptivity) and a bathochromic shift, providing evidence for binding.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 9-Chloroacridine | Ethanol (B145695) | ~350-450 | Varies |

| Substituted Chloroacridines | Various | Varies | Varies |

This table provides a general representation of UV-Vis absorption data for chloroacridines. Actual values are dependent on the specific derivative and solvent.

Fluorescence Spectroscopy and Spectrofluorimetryresearchgate.netnih.govkronika.acnih.govnih.govresearchgate.netcapes.gov.bryoutube.comnist.govnih.gov

Many acridine derivatives, including some chloroacridines, exhibit fluorescence, which is the emission of light from an electronically excited state. Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of these compounds. Key parameters measured include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state.

The fluorescence properties of chloroacridines are influenced by their molecular structure and the surrounding environment. The position of the chlorine atom and other substituents can significantly affect the fluorescence intensity and wavelength. Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including interactions with other molecules. This phenomenon is often utilized in research to study binding events, for example, the quenching of acridine fluorescence upon intercalation into DNA.

Spectrofluorimetry, the quantitative measurement of fluorescence, is used in various research assays. The high sensitivity of this technique allows for the detection and quantification of very low concentrations of fluorescent chloroacridine derivatives.

| Parameter | Description | Typical Range for Acridine Derivatives |

| Fluorescence Quantum Yield (Φf) | Efficiency of fluorescence emission | 0.1 - 0.9 |

| Fluorescence Lifetime (τf) | Duration of the excited state | 1 - 20 ns |

This table presents typical ranges for the fluorescence properties of acridine derivatives. Specific values for chloroacridines may vary.

Electrochemical Characterization of Chloroacridine and Derivativesbeilstein-journals.orgnih.govnih.govscispace.comrsc.org

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of chloroacridine derivatives. CV provides information about the oxidation and reduction potentials of a compound and the stability of the resulting redox species.

The electrochemical behavior of chloroacridines is influenced by the electronic nature of the substituents on the acridine ring and the solvent system used. In aprotic solvents like acetonitrile, the reduction of some acridine derivatives can occur in two successive one-electron steps. In contrast, in aqueous solutions, a single two-electron reduction may be observed. The reduction potentials can be correlated with the biological activity of some acridine derivatives, suggesting that their mechanism of action may involve redox processes.

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, reversibility of redox processes, stability of redox species. |

This table outlines the primary information gained from the electrochemical characterization of chloroacridines.

Spectrophotometric Methods for Quantitative Determination in Research Assayskronika.acekb.egresearchgate.netjournalirjpac.comamazonaws.comlongdom.orgnih.govekb.egresearchgate.net

Spectrophotometry, which encompasses UV-Vis absorption and colorimetric methods, provides simple and rapid techniques for the quantitative determination of chloroacridine derivatives in various research settings. These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For direct quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of the chloroacridine derivative at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In some cases, 9-chloroacridine is used as a chromogenic reagent for the spectrophotometric determination of other compounds. It reacts with certain analytes to form a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. For example, 9-chloroacridine has been used in assays for the determination of various pharmaceutical compounds.

| Method | Principle | Application |

| UV-Vis Spectrophotometry | Measurement of light absorption at a specific wavelength. | Direct quantification of chloroacridine derivatives. |

| Colorimetric Assays | Reaction of 9-chloroacridine with an analyte to produce a colored product. | Indirect quantification of other compounds using 9-chloroacridine as a reagent. |

This table summarizes the spectrophotometric methods used in the context of chloroacridine research.

Future Directions and Emerging Research Avenues for Chloroacridine

The therapeutic potential of chloroacridine derivatives continues to drive research into new applications and improved molecular designs. Scientists are actively exploring innovative strategies to enhance the efficacy, selectivity, and safety of these compounds. Future research is focused on creating novel molecular frameworks, identifying new biological targets, integrating with sophisticated drug delivery systems, and optimizing their behavior within the body.

Q & A

Basic: What synthetic strategies are recommended for preparing chloroacridine derivatives with high purity?

Methodological Answer:

Chloroacridine synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

- Direct chlorination of acridine using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions (temperature: 60–80°C, inert atmosphere). Monitor reaction progress via TLC or HPLC .

- Post-functionalization of acridine precursors: Introduce chloro groups via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for regioselective substitution. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational modeling optimize chloroacridine’s DNA intercalation properties for anticancer studies?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding affinity between chloroacridine and DNA base pairs (e.g., d(CG)2). Focus on planar orientation and substituent effects (chloro vs. methoxy groups) .

- MD simulations (GROMACS): Assess stability of intercalated complexes over 100-ns trajectories. Analyze hydrogen bonding (HBPlot) and π-π stacking interactions (VMD) .

- QSAR models : Corporate electronic parameters (HOMO-LUMO gaps, Hammett constants) to predict intercalation efficacy. Validate with experimental cytotoxicity data (IC50 values from MTT assays) .

Basic: What spectroscopic techniques are critical for characterizing chloroacridine-DNA interactions?

Methodological Answer:

- UV-Vis spectroscopy : Monitor hypochromicity and redshift in λmax (260–280 nm) upon DNA binding. Calculate binding constants (Kb) via Benesi-Hildebrand plots .

- Fluorescence quenching : Titrate DNA into chloroacridine solution (ex: 360 nm, em: 460 nm). Use Stern-Volmer equation to quantify quenching efficiency and infer intercalation vs. groove binding .

- Circular dichroism (CD) : Detect conformational changes in DNA (B-form to distorted structures) upon ligand binding. Compare CD spectra of free DNA vs. complex .

Advanced: How can researchers resolve contradictions in chloroacridine’s cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response normalization : Account for variations in cell viability assays (MTT vs. Annexin-V staining) by standardizing protocols (e.g., 24-hr incubation, 10% FBS media) .

- Multi-omics integration : Cross-reference cytotoxicity with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify resistance pathways (e.g., P-glycoprotein upregulation) .

- Synergy analysis (Chou-Talalay method): Evaluate combinatorial effects with chemotherapeutics (e.g., doxorubicin) using SynergyFinder Plus. Report combination index (CI) values and isobolograms .

Basic: What staining protocols use chloroacridine derivatives for assessing cell viability?

Methodological Answer:

- Acridine orange/ethidium bromide (AO/EB) dual staining :

- Flow cytometry : Quantify apoptosis via Annexin-V/PI staining. Gate populations based on fluorescence intensity (FITC vs. PE channels) .

Advanced: How does chloroacridine overcome P-glycoprotein (Pgp)-mediated drug resistance in cancer models?

Methodological Answer:

- Lysosomotropic design : Chloroacridine’s weak base properties enable lysosomal sequestration (pH-dependent trapping). Track intracellular localization via confocal microscopy (ex: 405 nm, em: 500–550 nm) .